SB-772077B Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent Rho-Kinase Inhibitor
SB-772077B Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride is a potent and selective, aminofuran-based inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). This technical guide provides an in-depth overview of the mechanism of action of SB-772077B, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. The primary mechanism of SB-772077B involves the competitive inhibition of ROCK1 and ROCK2, leading to a cascade of downstream effects including smooth muscle relaxation, anti-inflammatory responses, and increased aqueous humor outflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary molecular target of SB-772077B is the Rho-associated coiled-coil forming protein kinase (ROCK), a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of cellular contractility, motility, and morphology.
Signaling Pathway Overview:
Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits the activity of Myosin Light Chain Phosphatase (MLCP). This inhibition leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), which subsequently promotes the assembly of actin-myosin filaments and results in smooth muscle contraction and the formation of stress fibers.[1][2]
SB-772077B exerts its effects by directly inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms, thereby preventing the phosphorylation of MYPT1 and disrupting this contractile signaling cascade.[3][4]
Quantitative Data
SB-772077B is a highly potent inhibitor of both ROCK isoforms. Its inhibitory activity and functional effects have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition Profile of SB-772077B
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| ROCK1 (recombinant human) | 5.6 | [3][4] |
| ROCK2 (recombinant human) | 6.0 | [3] |
| Akt1 | 324 | [5] |
| Akt2 | 1,950 | [5] |
| Akt3 | 1,290 | [5] |
| Cdk2 | ≥7,000 | [5] |
| GSK3α | ≥7,000 | [5] |
| IKKβ | ≥7,000 | [5] |
| JNK3 | ≥7,000 | [5] |
| Plk | ≥7,000 | [5] |
| RSK1 | 35 | [5] |
| MSK1 | 14 | [5] |
Table 2: Functional Effects of SB-772077B
| Assay | Effect | IC₅₀ / Concentration | Species/Cell Line | Reference(s) |
| Vasorelaxation of pre-contracted aortic rings | Relaxation | 39 nM | Rat | [3][4][5] |
| Inhibition of LPS-induced TNF-α production | Dose-dependent reduction | 0.1 - 10 µM | Primary human macrophages | [3] |
| Inhibition of LPS-induced IL-6 production | Dose-dependent reduction | 0.1 - 10 µM | Primary human macrophages | [3] |
| Increase in aqueous humor outflow facility | 16% increase | 0.1 µM | Human (ex vivo) | [6] |
| 29% increase | 10 µM | Human (ex vivo) | [6] | |
| 39% increase | 50 µM | Human (ex vivo) | [6] | |
| Reduction of blood pressure in spontaneously hypertensive rats | ~10 mm Hg reduction | 1 mg/kg (p.o.) | Rat | [4] |
| ~20 mm Hg reduction | 3 mg/kg (p.o.) | Rat | [4] | |
| ~50 mm Hg reduction | 30 mg/kg (p.o.) | Rat | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of SB-772077B.
ROCK Enzyme Activity Assay
This protocol describes a non-radioactive, enzyme-based immunoassay to measure the kinase activity of ROCK and the inhibitory potential of compounds like SB-772077B.
Principle: The assay measures the phosphorylation of a specific substrate, MYPT1, by ROCK. The phosphorylated substrate is then detected using a specific antibody.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
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MYPT1 substrate
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Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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ATP solution
-
SB-772077B or other test inhibitors
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
Procedure:
-
Kinase Reaction:
-
To a 96-well plate, add the kinase reaction buffer, recombinant ROCK enzyme, and the test inhibitor (SB-772077B) at various concentrations.
-
Initiate the kinase reaction by adding ATP and the MYPT1 substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Coat a separate 96-well plate with a capture antibody or directly with the phosphorylated substrate.
-
Transfer the reaction mixture to the coated plate and incubate to allow binding.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-MYPT1 (Thr696) antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SB-772077B.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Rat Aortic Ring Vasorelaxation Assay
This ex vivo assay assesses the vasodilatory properties of SB-772077B on pre-contracted arterial smooth muscle.
Principle: The tension of isolated rat aortic rings is measured in an organ bath. The ability of SB-772077B to relax rings pre-constricted with an agonist like phenylephrine is quantified.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine
-
SB-772077B
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes.
-
-
Experiment:
-
Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add SB-772077B cumulatively in increasing concentrations.
-
Record the changes in tension after each addition.
-
-
Data Analysis:
Western Blotting for Phospho-MYPT1
This protocol is used to detect the phosphorylation status of MYPT1 in cell lysates, providing a direct measure of ROCK activity in a cellular context.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and the phosphorylated form of MYPT1 is detected using a specific antibody.
Materials:
-
Cultured cells (e.g., human trabecular meshwork cells, vascular smooth muscle cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-MYPT1 (Thr696)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with SB-772077B and/or a ROCK activator.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
Human Trabecular Meshwork (HTM) Cell Culture and Outflow Facility
This ex vivo model is used to assess the effect of SB-772077B on aqueous humor outflow, relevant for glaucoma research.[1][6]
Principle: Primary HTM cells are cultured, and the effect of SB-772077B on the outflow facility is measured in a human anterior segment perfusion culture system.
Materials:
-
Human donor eyes
-
Dissection microscope and surgical instruments
-
Culture medium (e.g., DMEM with 10% FBS)
-
Anterior segment perfusion organ culture system
-
SB-772077B
Procedure:
-
HTM Cell Isolation and Culture:
-
Anterior Segment Perfusion:
-
Mount the anterior segment of a human donor eye in the perfusion system.
-
Perfuse with culture medium at a constant pressure and monitor the flow rate to establish a baseline outflow facility.
-
Add SB-772077B to the perfusion medium at various concentrations.
-
Continue to monitor the flow rate to determine the effect of the compound on outflow facility.
-
-
Data Analysis:
-
Calculate the outflow facility (in µL/min/mmHg) before and after treatment with SB-772077B.
-
Express the change in outflow facility as a percentage of the baseline.
-
Conclusion
SB-772077B dihydrochloride is a potent and selective dual inhibitor of ROCK1 and ROCK2. Its mechanism of action is centered on the inhibition of the RhoA/ROCK signaling pathway, leading to decreased phosphorylation of downstream targets, most notably MYPT1. This results in reduced smooth muscle contraction, vasodilation, and a decrease in blood pressure. Additionally, SB-772077B has demonstrated anti-inflammatory effects and the ability to increase aqueous humor outflow. The comprehensive data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and potential therapeutic application of SB-772077B and other ROCK inhibitors.
References
- 1. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. reprocell.com [reprocell.com]
- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Generating cell-derived matrices from human trabecular meshwork cell cultures for mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
